molecular formula C11H11F3O4 B1297733 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone CAS No. 314-98-7

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

Cat. No.: B1297733
CAS No.: 314-98-7
M. Wt: 264.2 g/mol
InChI Key: XZJWOAIELBEOPH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone is an organic compound with the molecular formula C11H11F3O4 It is characterized by the presence of a trifluoromethyl group and a trimethoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4,6-Trimethoxybenzaldehyde+Trifluoroacetic anhydrideThis compound\text{2,4,6-Trimethoxybenzaldehyde} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 2,4,6-Trimethoxybenzaldehyde+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The trimethoxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(2,4-dimethoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJWOAIELBEOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345758
Record name 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314-98-7
Record name 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-2',4',6'-trimethoxyacetophenone
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